![molecular formula C11H13NO3 B12631357 1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one CAS No. 938446-27-6](/img/structure/B12631357.png)
1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethanone moiety. The stereochemistry of the compound is defined by the (2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
The synthesis of 1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one can be achieved through several synthetic routes. One common method involves the nitration of a suitable precursor, followed by a series of chemical transformations to introduce the ethanone group. The reaction conditions typically involve the use of strong acids, such as sulfuric acid, to facilitate the nitration process. Industrial production methods may employ continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation. Common reagents used in these reactions include hydrogen gas, metal catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its nitro group.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of target proteins. The compound’s stereochemistry also plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one can be compared with similar compounds, such as:
1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one: This compound has a hydroxyl group instead of a nitro group, leading to different chemical reactivity and applications.
This compound: Similar in structure but may differ in stereochemistry or substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the nitro group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
938446-27-6 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-[4-[(2S)-1-nitropropan-2-yl]phenyl]ethanone |
InChI |
InChI=1S/C11H13NO3/c1-8(7-12(14)15)10-3-5-11(6-4-10)9(2)13/h3-6,8H,7H2,1-2H3/t8-/m1/s1 |
InChI Key |
RFXCLKGHATXDNO-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C[N+](=O)[O-])C1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CC(C[N+](=O)[O-])C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12631274.png)
![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
![2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]](/img/structure/B12631286.png)
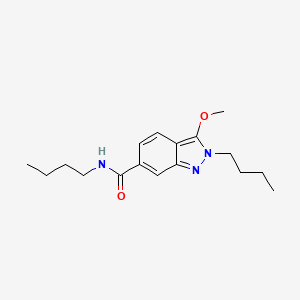
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
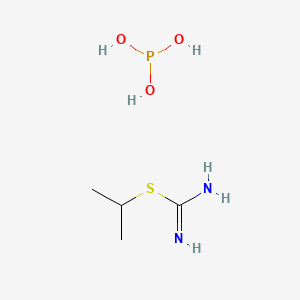
![2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12631300.png)

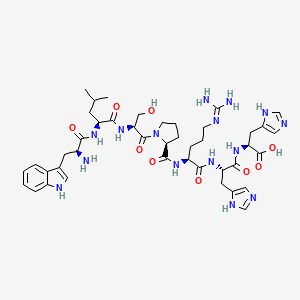
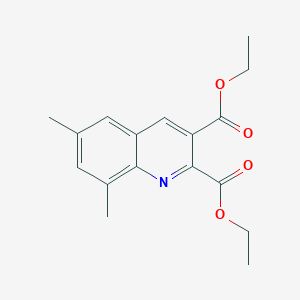
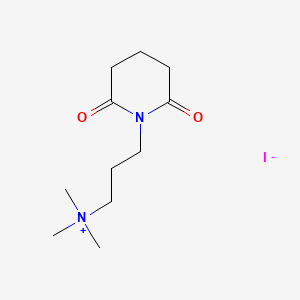

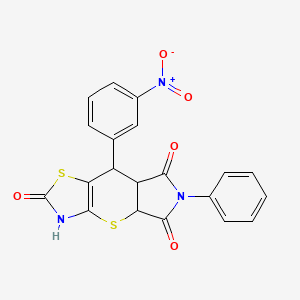
![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
